2,5-Furandicarboxylic acid 2,5-Furandicarboxylic acid Furan-2,5-dicarboxylic acid is a member of the class of furans carrying two carboxy substituents at positions 2 and 5. It has a role as a human urinary metabolite. It is a member of furans and a dicarboxylic acid. It is a conjugate acid of a furan-2,5-dicarboxylate.
2,5-Furandicarboxylic acid is a natural product found in Phomopsis velata with data available.
Brand Name: Vulcanchem
CAS No.: 3238-40-2
VCID: VC20767045
InChI: InChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)
SMILES: C1=C(OC(=C1)C(=O)O)C(=O)O
Molecular Formula: C6H4O5
Molecular Weight: 156.09 g/mol

2,5-Furandicarboxylic acid

CAS No.: 3238-40-2

Cat. No.: VC20767045

Molecular Formula: C6H4O5

Molecular Weight: 156.09 g/mol

* For research use only. Not for human or veterinary use.

2,5-Furandicarboxylic acid - 3238-40-2

CAS No. 3238-40-2
Molecular Formula C6H4O5
Molecular Weight 156.09 g/mol
IUPAC Name furan-2,5-dicarboxylic acid
Standard InChI InChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)
Standard InChI Key CHTHALBTIRVDBM-UHFFFAOYSA-N
SMILES C1=C(OC(=C1)C(=O)O)C(=O)O
Canonical SMILES C1=C(OC(=C1)C(=O)O)C(=O)O
Melting Point 342 °C

2,5-Furandicarboxylic acid (FDCA) is a renewable platform chemical with significant potential to replace petroleum-derived terephthalic acid in polymer production. Its bifunctional structure—a furan ring with two carboxylic acid groups—enables diverse applications in sustainable materials. Below is a structured analysis of its properties, synthesis methods, and industrial relevance.

Synthesis Methods

FDCA production routes are categorized into catalytic, electrochemical, and biocatalytic approaches:

Electrochemical Oxidation

  • Substrate: 5-Hydroxymethylfurfural (HMF) or C5 furfural derivatives.

  • Catalysts: Non-noble metals (e.g., Ni, Co) achieve >90% FDCA yield under mild conditions .

  • Key factors: Electrolyte composition (e.g., cation type) and CO₂ flow rate optimize Faradaic efficiency .

Biocatalytic Production

  • Enzymes: Oxidoreductases convert HMF to FDCA with 95% selectivity .

  • Advantages: Ambient temperature, no toxic byproducts .

Alternative Chemical Routes

  • Galactaric acid route: One-pot synthesis using dimethyl carbonate yields FDME (FDCA ester) at 70% efficiency .

  • Fructose-derived HMF oxidation: Co/Mn/Br catalysts in acetic acid achieve 85% FDCA yield .

Comparative Table of Synthesis Methods

MethodYieldConditionsAdvantagesReference
Electrochemical90%25°C, aqueous electrolyteLow energy, scalable
Biocatalytic95%30°C, pH 7High selectivity
Galactaric acid route70%200°C, DMC solventAvoids HMF intermediate

Industrial Applications

FDCA’s bifunctional reactivity enables its use in:

Bio-based Polymers

  • Polyethylene furanoate (PEF): Replaces PET in packaging, offering superior gas barrier properties .

  • Polyamides and polyesters: FDCA-based polymers exhibit thermal stability up to 250°C .

Metal-Organic Frameworks (MOFs)

FDCA serves as a linker in MOFs for gas storage and catalysis due to its rigid aromatic structure .

Application Performance Metrics

ApplicationKey MetricSource
PEF packagingO₂ permeability 10× lower than PET
MOF-74 (Mg)CO₂ adsorption: 8.2 mmol/g

Challenges and Future Directions

  • Scalability: Traditional HMF oxidation faces corrosion issues from acidic conditions .

  • Cost: Noble-metal catalysts (e.g., Pt) remain expensive, driving research into non-precious alternatives .

  • Feedstock diversification: Expanding FDCA production to C5 sugars (e.g., xylose) could reduce reliance on fructose .

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